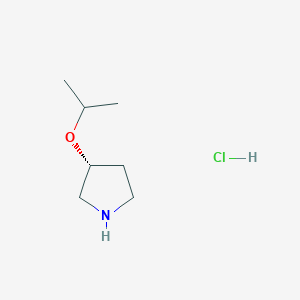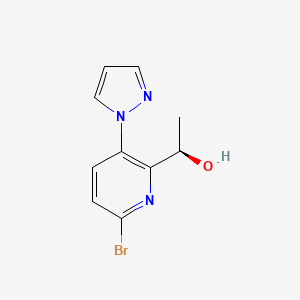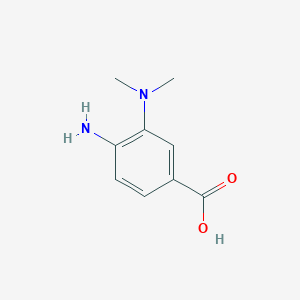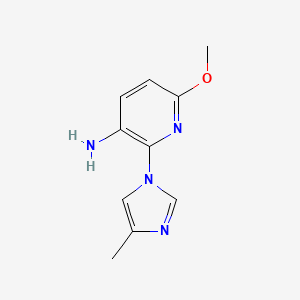
(R)-3-Isopropoxypyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Isopropoxypyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring structure, substituted with an isopropoxy group at the third position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Isopropoxypyrrolidine hydrochloride typically involves the reaction of ®-3-hydroxypyrrolidine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the hydroxyl group with an isopropoxy group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of ®-3-Isopropoxypyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity ®-3-Isopropoxypyrrolidine hydrochloride.
化学反应分析
Types of Reactions: ®-3-Isopropoxypyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
®-3-Isopropoxypyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-3-Isopropoxypyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The isopropoxy group and the pyrrolidine ring play crucial roles in binding to the active sites of target molecules, thereby modulating their activity.
相似化合物的比较
(S)-3-Isopropoxypyrrolidine hydrochloride: The enantiomer of ®-3-Isopropoxypyrrolidine hydrochloride with similar chemical properties but different biological activity.
3-Hydroxypyrrolidine hydrochloride: A precursor in the synthesis of ®-3-Isopropoxypyrrolidine hydrochloride.
3-Isopropylpyrrolidine hydrochloride: A structurally similar compound with an isopropyl group instead of an isopropoxy group.
Uniqueness: ®-3-Isopropoxypyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the isopropoxy group, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC 名称 |
(3R)-3-propan-2-yloxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)9-7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 |
InChI 键 |
JOGXKGOBZMKISK-OGFXRTJISA-N |
手性 SMILES |
CC(C)O[C@@H]1CCNC1.Cl |
规范 SMILES |
CC(C)OC1CCNC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[Methyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B15051834.png)


![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15051858.png)
![(1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15051878.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051884.png)
